Enzyme Inhibition Potency: Diiodosalicylate Exhibits ~156-Fold Lower Ki Than Monosubstituted Analog and ~156-Fold Lower Than Unsubstituted Salicylate
In a kinetic analysis of yeast phosphoglycerate kinase (EC 2.7.2.3) inhibition, 2-hydroxy-3,5-diiodobenzoate (diiodosalicylate) demonstrated dramatically enhanced enzyme binding affinity compared to both unsubstituted salicylate and the mono-iodinated analog 2-hydroxy-5-iodobenzoate [1]. The enzyme affinity for salicylate increased incrementally with each iodine atom introduced to the benzene ring, providing direct quantitative evidence for the functional significance of the 3,5-diiodo substitution pattern [1].
| Evidence Dimension | Enzyme inhibition constant (Ki, first binding site) |
|---|---|
| Target Compound Data | Ki = 0.064 mM |
| Comparator Or Baseline | 2-Hydroxy-5-iodobenzoate: Ki = 0.60 mM; 2-Hydroxybenzoate (salicylate): Ki = 10 mM |
| Quantified Difference | 9.4-fold lower Ki vs mono-iodinated analog; 156-fold lower Ki vs unsubstituted salicylate |
| Conditions | Yeast phosphoglycerate kinase, versus 3-phospho-D-glycerate, pH 7.8, 25°C |
Why This Matters
This ~156-fold potency differential directly informs selection for studies requiring strong nucleotide-mimetic binding, eliminating the need for higher-concentration dosing that would introduce non-specific effects with less potent analogs.
- [1] Larsson-Raźnikiewicz M, et al. Biochimica et Biophysica Acta. 1978;523(1):94-100. doi:10.1016/0005-2744(78)90012-8. View Source
